4-Ethenyl-6-methoxypyrimidine
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Overview
Description
4-Ethenyl-6-methoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an ethenyl group at position 4 and a methoxy group at position 6. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-6-methoxypyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 4,6-dichloro-5-methoxypyrimidine with ethenyl magnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process includes the use of high-pressure reactors and continuous flow systems to optimize reaction conditions and minimize by-products. The final product is purified through crystallization and recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-6-methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of saturated pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-Ethenyl-6-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the development of anticancer drugs.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethenyl-6-methoxypyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, in cancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-methoxypyrimidine
- 2-Methoxy-4-methylpyrimidine
- 4-Methyl-6-methoxypyrimidine
Uniqueness
4-Ethenyl-6-methoxypyrimidine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other pyrimidine derivatives and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
4-ethenyl-6-methoxypyrimidine |
InChI |
InChI=1S/C7H8N2O/c1-3-6-4-7(10-2)9-5-8-6/h3-5H,1H2,2H3 |
InChI Key |
DWJMVROFHQSCLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)C=C |
Origin of Product |
United States |
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